molecular formula C17H16O5 B14727290 1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate CAS No. 6280-56-4

1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate

Cat. No.: B14727290
CAS No.: 6280-56-4
M. Wt: 300.30 g/mol
InChI Key: JKWXBIUHICOLEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate typically involves the esterification of 1,3-benzodioxol-5-ylmethanol with 2-ethoxybenzoic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-ylmethyl 2-ethoxybenzoate stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6280-56-4

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2-ethoxybenzoate

InChI

InChI=1S/C17H16O5/c1-2-19-14-6-4-3-5-13(14)17(18)20-10-12-7-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3

InChI Key

JKWXBIUHICOLEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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